Product packaging for (1S)-1-(4-propylphenyl)ethanamine(Cat. No.:CAS No. 212968-68-8)

(1S)-1-(4-propylphenyl)ethanamine

Cat. No.: B3421283
CAS No.: 212968-68-8
M. Wt: 163.26 g/mol
InChI Key: JJHHWCQQAOZVKQ-VIFPVBQESA-N
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Description

Contextualization of Chiral Amines within Stereoselective Synthesis

Chiral amines are organic compounds containing a nitrogen atom bonded to different substituents, creating a stereocenter. utexas.edu This chirality is a pivotal concept in stereoselective synthesis, a field focused on the selective production of one stereoisomer over others. The biological activities of many pharmaceuticals and agrochemicals are often dependent on their specific three-dimensional arrangement, with one enantiomer exhibiting the desired therapeutic or pesticidal effect while the other may be inactive or even harmful. nih.govnih.gov

The importance of chiral amines in this context is multifaceted. They can act as:

Chiral auxiliaries: Temporarily incorporated into a non-chiral substrate to direct a subsequent chemical reaction to occur stereoselectively. nih.gov

Chiral resolving agents: Used to separate racemic mixtures (equal amounts of two enantiomers) of other chiral compounds, such as carboxylic acids. sigmaaldrich.com

Chiral catalysts or ligands: In transition metal-catalyzed reactions, chiral amines or their derivatives can be used to create a chiral environment around the metal center, leading to the formation of a product with high enantiomeric purity. nih.govacs.org

Key building blocks: They are often integral parts of the final molecular structure of many drugs and drug candidates. nih.govsigmaaldrich.com

The synthesis of chiral amines itself is a significant area of research. Methods to produce enantiomerically pure amines include the resolution of racemic mixtures, the use of chiral starting materials, and asymmetric synthesis. thieme-connect.comnih.gov Asymmetric hydrogenation of imines and reductive amination are among the most direct and efficient approaches to obtaining valuable α-chiral amines. nih.govacs.org

Significance of Enantiomerically Pure (1S)-1-(4-propylphenyl)ethanamine in Advanced Organic Chemistry

The enantiomerically pure form of 1-(4-propylphenyl)ethanamine (B1275569), specifically the (1S)-isomer, holds particular importance in advanced organic chemistry. Its structure, featuring a stereocenter at the carbon adjacent to the amino group and a propyl-substituted phenyl ring, makes it a valuable tool and building block in asymmetric synthesis.

The primary utility of enantiopure this compound is as a chiral resolving agent and a precursor for the synthesis of more complex chiral molecules. The amine functional group allows it to react with racemic carboxylic acids to form diastereomeric salts. These salts have different physical properties, such as solubility, which enables their separation by methods like fractional crystallization. Once separated, the individual diastereomers can be treated with a base to regenerate the enantiomerically pure amine and the now-resolved carboxylic acid.

Furthermore, the amine group can be modified to create a variety of derivatives. For instance, it can undergo acylation to form amides or alkylation to form secondary and tertiary amines. numberanalytics.commasterorganicchemistry.com These reactions allow for the incorporation of the chiral (1S)-1-(4-propylphenyl)ethyl moiety into larger, more complex molecular architectures, thereby imparting chirality to the target molecule.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 212968-68-8
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol
Appearance Colorless to pale yellow liquid or solid
Chirality (1S)-enantiomer

Academic Research Trajectories and Current Scope for this compound

Current academic research involving this compound and related chiral amines is focused on several key areas. A significant trajectory is the development of novel and more efficient methods for their synthesis. This includes the exploration of new catalysts, both metal-based and enzymatic, for the asymmetric synthesis of chiral amines. nih.govacs.org Biocatalytic methods, using enzymes like transaminases and amine dehydrogenases, are gaining prominence due to their high stereoselectivity and environmentally benign reaction conditions. nih.govnih.gov

Another major research direction is the application of these chiral amines in the synthesis of biologically active compounds. Researchers are continuously exploring the use of compounds like this compound as building blocks for new pharmaceutical agents. The specific stereochemistry of this amine can be crucial for the desired biological activity of the final product. For example, related phenethylamine (B48288) structures are known to interact with biological systems, and the precise substitution pattern and stereochemistry can significantly influence their pharmacological effects. cymitquimica.comnih.gov

The development of new chiral ligands and organocatalysts derived from this compound is also an active area of investigation. By modifying the amine, researchers can create novel catalysts for a variety of asymmetric transformations, expanding the toolbox available to synthetic organic chemists. These new catalytic systems are often designed to improve reaction efficiency, selectivity, and substrate scope.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17N B3421283 (1S)-1-(4-propylphenyl)ethanamine CAS No. 212968-68-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-propylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-4-10-5-7-11(8-6-10)9(2)12/h5-9H,3-4,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJHHWCQQAOZVKQ-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC=C(C=C1)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801275056
Record name (αS)-α-Methyl-4-propylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212968-68-8
Record name (αS)-α-Methyl-4-propylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212968-68-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (αS)-α-Methyl-4-propylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801275056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for the Stereoselective Synthesis of 1s 1 4 Propylphenyl Ethanamine

Asymmetric Catalytic Reduction Approaches

Asymmetric catalytic reduction involves the direct conversion of a prochiral precursor, typically the corresponding ketimine or a related derivative, into the chiral amine using a chiral catalyst. This approach is highly atom-economical and is favored for its efficiency.

Transition Metal-Catalyzed Asymmetric Transfer Hydrogenation Protocols for Prochiral Ketimines

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the reduction of prochiral ketimines derived from 4-propylacetophenone. consensus.app This method utilizes a hydrogen donor, commonly an azeotropic mixture of formic acid and triethylamine (B128534) or isopropanol (B130326), in the presence of a chiral transition metal complex. acs.orgacgpubs.org Ruthenium(II) complexes, particularly those developed by Noyori and Ikariya, have proven to be exceptionally effective. nih.govwikipedia.org These catalysts typically consist of a Ru(II) center coordinated to a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), and an η⁶-arene ligand (e.g., p-cymene). nih.govnih.gov

The catalytic cycle involves the formation of a chiral metal hydride species, which then delivers the hydride to one face of the prochiral C=N bond of the ketimine, leading to the formation of the desired (1S)-enantiomer with high selectivity. nih.gov The choice of ligand, metal, and hydrogen source is critical for achieving high conversion and enantiomeric excess (ee). researchgate.net Chiral rhodium complexes have also been employed, offering rapid and highly enantioselective reductions. acs.org

Catalyst PrecursorChiral LigandHydrogen SourceSolventProduct ee (%)Reference
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃Acetonitrile>98 acs.orgnih.gov
[Cp*RhCl₂]₂(S,S)-TsDPENHCOOH/NEt₃CH₂Cl₂>97 acs.org
[Ru(η⁶-C₆H₆)Cl₂]₂Enantiopure aromatic aminei-PrOHi-PrOHup to 85 nih.gov

This table presents representative data for the asymmetric transfer hydrogenation of aromatic ketimines, analogous to the precursor for (1S)-1-(4-propylphenyl)ethanamine.

Chiral Ligand-Controlled Asymmetric Hydrogenation of Imine Precursors

Direct asymmetric hydrogenation (AH) using molecular hydrogen (H₂) is another highly efficient route to chiral amines. scholaris.ca This process is catalyzed by transition metal complexes containing chiral ligands, which create a chiral environment around the metal center. researchgate.net A variety of metals, including rhodium, iridium, palladium, and manganese, have been successfully used. acs.orgrsc.orgnih.gov The key to this methodology is the design of the chiral ligand, often a chiral phosphine, which dictates the stereochemical outcome of the hydrogenation. researchgate.netrsc.org

For the synthesis of this compound, the corresponding N-protected imine (e.g., N-tosyl or N-phosphinyl imine) is hydrogenated under H₂ pressure. The substrate coordinates to the chiral catalyst, and hydrogen is delivered stereoselectively to the imine double bond. Recent developments have also explored the use of chiral counteranions, such as chiral phosphates, in combination with iridium catalysts to enhance enantioselectivity through ion pairing with the iminium cation intermediate. liv.ac.uk

Catalyst PrecursorChiral LigandH₂ Pressure (atm)SolventProduct ee (%)Reference
Pd(OAc)₂(R,R)-QuinoxP*1Tolueneup to 99.9 rsc.org
[Ir(COD)Cl]₂(S)-P-Phos / H₃PO₄20Toluene97 scholaris.ca
Mn(CO)₅BrChiral Ferrocenyl P,N,N-Ligand50THF>95 nih.gov
[Rh(COD)₂]BF₄Chiral Phosphine1-100Variousup to >99 researchgate.netacs.org

This table summarizes data for the asymmetric hydrogenation of various N-aryl and N-sulfonyl imines, demonstrating the effectiveness of different chiral ligand-metal systems.

Biocatalytic Synthesis Strategies

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods. Enzymes operate under mild conditions and can exhibit exquisite enantio-, regio-, and chemo-selectivity.

Enzymatic Kinetic Resolution of Racemic 1-(4-propylphenyl)ethanamine (B1275569)

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. In an enzymatic kinetic resolution (EKR) of racemic 1-(4-propylphenyl)ethanamine, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. scispace.com Lipases are commonly employed for this purpose, with Lipase (B570770) B from Candida antarctica (CALB) being particularly effective for resolving chiral amines. researchgate.netnih.govresearchgate.net

The process involves the acylation of the racemic amine with an acyl donor, such as vinyl acetate (B1210297) or isopropyl 2-ethoxyacetate. nih.govmdpi.com The lipase will preferentially acylate the (R)-enantiomer, producing the corresponding (R)-amide. The unreacted (S)-amine, this compound, can then be separated from the amide. The efficiency of the resolution is determined by the conversion and the enantiomeric excess of the remaining substrate. Ideally, the reaction is stopped at or near 50% conversion to maximize the yield and ee of the desired (S)-enantiomer. engconfintl.orgnih.gov

EnzymeAcyl DonorSolventConversion (%)Substrate ee (%)Reference
Candida antarctica Lipase B (Novozym 435)Isopropyl 2-ethoxyacetate2-Methyl-2-butanol~50>99 researchgate.net
Candida antarctica Lipase B (on magnetic nanoparticles)Isopropyl 2-ethoxyacetateToluene45>99 nih.gov
Pseudomonas cepacia LipaseVinyl Acetaten-Hexane~50>98 scispace.com
Candida rugosa LipaseVinyl AcetateBuffer/DIPE~50>99 nih.gov

This table shows representative results for the enzymatic kinetic resolution of various aromatic amines, highlighting the high selectivity achievable with lipases.

Enantioselective Transamination Utilizing Engineered Transaminases

The asymmetric synthesis of chiral amines from prochiral ketones using ω-transaminases (ATAs) is a leading-edge biocatalytic method. researchgate.netasm.org These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine (B41738) or L-alanine) to a ketone acceptor. nih.gov For the synthesis of this compound, 4-propylacetophenone serves as the prochiral ketone substrate.

While wild-type transaminases often have limited activity and selectivity towards non-natural, sterically demanding substrates, protein engineering and directed evolution have been used to create highly efficient and selective enzyme variants. acs.orgresearchgate.netnih.gov A notable success story is the development of an engineered (R)-transaminase for the manufacture of sitagliptin (B1680988), which involves a structurally similar ketone. nih.gov By applying similar protein engineering strategies, such as substrate walking and active site mutagenesis, (S)-selective transaminases (e.g., variants of ATA-117 from Arthrobacter sp.) can be tailored to efficiently convert 4-propylacetophenone into this compound with excellent conversion and enantiomeric excess (>99% ee). researchgate.netresearchgate.netrsc.org

Enzyme VariantKey Mutations/OriginSubstrateAmine DonorConversion (%)Product ee (%)Reference
ATA-117-Rd11Arthrobacter sp. (Engineered)Sitagliptin precursorIsopropylamine92>99.9 researchgate.net
BPTA-M78F/W82A/I284F/T440QP. phymatum (Engineered)1-PropiophenoneIsopropylamine94.4>99.9 rsc.org
AtATA-M14C3-V5A. terreus (Engineered)1-Acetylnaphthalene(R)-α-MBA71.8>99 asm.orgnih.gov
FsTA-mut4F. sediminis (Engineered)4-Hydroxy-2-butanone(S)-α-MBA>99>99 nih.gov

This table illustrates the power of engineered transaminases for the synthesis of various chiral amines from prochiral ketones with high efficiency and stereoselectivity.

Diastereoselective Synthesis via Chiral Auxiliary Methodologies

This strategy involves the temporary attachment of a chiral auxiliary to the substrate to direct a subsequent stereoselective transformation. The Ellman auxiliary, (S)- or (R)-2-methyl-2-propanesulfinamide ((S)- or (R)-t-BuSONH₂), is one of the most reliable and widely used for the asymmetric synthesis of chiral amines. researchgate.netspringernature.comscispace.comosi.lv

The synthesis of this compound using this method proceeds in three main steps: springernature.comnih.gov

Condensation: 4-Propylacetophenone is condensed with (S)-tert-butanesulfinamide, typically using a mild Lewis acid catalyst like Ti(OEt)₄, to form the corresponding chiral N-tert-butanesulfinyl ketimine. acs.orgsigmaaldrich.com

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced using a hydride reagent. The bulky tert-butanesulfinyl group effectively shields one face of the imine, directing the nucleophilic attack of the hydride (e.g., from NaBH₄ or L-Selectride®) to the opposite face. This results in the formation of the sulfinamide product with high diastereoselectivity. researchgate.netnih.gov

Auxiliary Cleavage: The sulfinyl group is readily removed under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the desired this compound hydrochloride salt in high yield and enantiopurity, with the chiral auxiliary being recoverable. sigmaaldrich.comyale.edu

SubstrateChiral AuxiliaryReducing AgentDiastereomeric Ratio (dr)Yield (%)Reference
Aryl N-sulfinyl ketimine(S)-t-BuSONH₂NaBH₄, Ti(OEt)₄94:699 researchgate.netsigmaaldrich.com
Aryl N-sulfinyl ketimine(S)-t-BuSONH₂L-Selectride®>99:198 researchgate.netspringernature.com
Aryl N-sulfinyl ketimine(S)-t-BuSONH₂Red-Al®98:293 springernature.com

This table provides data for the diastereoselective reduction of various N-tert-butanesulfinyl ketimines, demonstrating the high levels of stereocontrol imparted by the Ellman auxiliary.

Classical Resolution Techniques Applied to Racemic 1-(4-propylphenyl)ethanamine

Classical resolution of racemates stands as a cornerstone of stereochemistry, offering a practical and scalable approach to isolate individual enantiomers. For racemic 1-(4-propylphenyl)ethanamine, these techniques involve the formation of diastereomers with distinct physical properties, allowing for their separation.

Diastereomeric Salt Formation and Fractional Crystallization

The resolution of racemic 1-(4-propylphenyl)ethanamine can be effectively achieved through the formation of diastereomeric salts using a chiral resolving agent. This method leverages the differential solubility of the resulting diastereomeric salt pair in a given solvent system, enabling their separation by fractional crystallization.

A commonly utilized and effective resolving agent for primary amines is L-tartaric acid. The reaction of racemic 1-(4-propylphenyl)ethanamine with L-tartaric acid results in the formation of two diastereomeric salts: (S)-1-(4-propylphenyl)ethanaminium (2R,3R)-2,3-dihydroxysuccinate and (R)-1-(4-propylphenyl)ethanaminium (2R,3R)-2,3-dihydroxysuccinate. Due to their non-enantiomeric relationship, these salts exhibit different crystallographic properties and, consequently, different solubilities.

The success of this resolution is highly dependent on the choice of solvent. A systematic screening of solvents is typically performed to identify one in which the difference in solubility between the two diastereomeric salts is maximized. For analogous phenylethylamine derivatives, alcoholic solvents such as methanol (B129727) or ethanol (B145695), or mixtures thereof with water, have proven effective. libretexts.orglibretexts.org

The general procedure involves dissolving the racemic amine and a sub-stoichiometric amount (typically 0.5 equivalents) of the chiral resolving agent, such as L-tartaric acid, in a suitable solvent at an elevated temperature to ensure complete dissolution. The solution is then gradually cooled to induce crystallization of the less soluble diastereomeric salt. This salt is subsequently isolated by filtration. The enantiomeric purity of the amine recovered from the crystallized salt can be enhanced by one or more recrystallization steps. After achieving the desired diastereomeric purity, the chiral amine is liberated from the salt by treatment with a base, such as sodium hydroxide, followed by extraction.

Resolving AgentRacemic AmineKey ProcessTypical SolventsOutcome
L-Tartaric Acid1-(4-propylphenyl)ethanamineFormation of diastereomeric salts, followed by fractional crystallization based on differential solubility.Alcohols (e.g., Methanol, Ethanol), Aqueous alcohol mixturesSeparation of the less soluble (S)-amine-L-tartrate salt, leading to the isolation of this compound after liberation.

Table 1: Diastereomeric Salt Resolution of Racemic 1-(4-propylphenyl)ethanamine

This table is interactive. Click on the headers to sort.

Supercritical Fluid Chromatography for Enantiomeric Separation

Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the analytical and preparative separation of enantiomers, offering advantages such as high speed, reduced solvent consumption, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC). The use of supercritical carbon dioxide as the primary mobile phase, often modified with a small amount of an organic solvent, is a key feature of this technology.

For the enantiomeric separation of 1-(4-propylphenyl)ethanamine, chiral stationary phases (CSPs) are essential. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad applicability for the resolution of a variety of chiral compounds, including aromatic amines. irb.hr

The separation mechanism in chiral SFC relies on the differential interactions between the enantiomers of the analyte and the chiral selector of the CSP. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, lead to different retention times for the two enantiomers, allowing for their separation.

The mobile phase composition is a critical parameter in optimizing the separation. For basic compounds like 1-(4-propylphenyl)ethanamine, the addition of a small amount of a basic or acidic modifier to the mobile phase can significantly improve peak shape and resolution. For instance, the addition of a low concentration of an amine, such as diethylamine (B46881) or isopropylamine, can help to reduce tailing and improve the efficiency of the separation on polysaccharide-based CSPs.

A typical SFC method for the enantioseparation of a phenylethylamine derivative would involve a screening of different chiral columns (e.g., Chiralpak® series) with a mobile phase consisting of supercritical CO2 and a modifier like methanol or ethanol. The modifier percentage, as well as the type and concentration of any additive, would be optimized to achieve baseline separation of the enantiomers.

ParameterTypical Conditions for Phenylethylamine Derivatives
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralpak® IA)
Mobile Phase Supercritical CO₂ / Organic Modifier (e.g., Methanol, Ethanol)
Modifier Percentage 5 - 40%
Additive Basic (e.g., Diethylamine) or Acidic
Flow Rate 2 - 5 mL/min
Back Pressure 100 - 200 bar
Temperature 30 - 40 °C
Detection UV (e.g., 220 nm)

Table 2: Typical Supercritical Fluid Chromatography (SFC) Parameters for Enantioseparation

This table is interactive. Click on the headers to sort.

Application of 1s 1 4 Propylphenyl Ethanamine As a Chiral Synthon and Resolving Agent in Organic Synthesis

Role as a Chiral Resolving Agent for Enantiomeric Separation

Chiral resolution is a crucial technique in stereochemistry for the separation of racemic mixtures into their individual enantiomers. Chiral amines are frequently employed as resolving agents, forming diastereomeric salts with racemic acidic compounds. These diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

(1S)-1-(4-propylphenyl)ethanamine, as a chiral base, is anticipated to be an effective resolving agent for racemic carboxylic acids. The process involves the reaction of the racemic acid with the enantiomerically pure amine to form a pair of diastereomeric salts. The differing solubilities of these salts in a given solvent system enable the selective crystallization of one diastereomer, which can then be isolated. Subsequent treatment of the isolated diastereomeric salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the resolving agent.

The efficiency of such resolutions is often dependent on the solvent used. For instance, studies on the resolution of racemic 1-phenylethylamine (B125046) with N-(p-toluenesulfonyl)-(S)-phenylalanine have shown that the choice of solvent can dramatically influence which diastereomeric salt preferentially crystallizes. google.com It is expected that similar solvent screening would be crucial for optimizing the resolution of carboxylic acids using this compound.

Racemic Acid Resolving Agent Expected Outcome Key Separation Principle
Racemic Carboxylic AcidThis compoundFormation of two diastereomeric saltsDifferential solubility allowing for fractional crystallization
Racemic Carboxylic Acid DerivativeThis compoundFormation of two diastereomeric amidesSeparation by chromatography or crystallization

The resolution of chiral alcohols can be achieved through various methods, including enzymatic kinetic resolution. In this process, an enzyme selectively acylates one enantiomer of the alcohol, allowing for the separation of the acylated and unacylated forms. While direct resolution of alcohols with this compound is less common, the amine could be used to resolve acidic chiral derivatizing agents that have been used to create diastereomeric esters with the alcohol.

For chiral sulfoxides, enantiopure forms are valuable precursors in organic synthesis. google.com Kinetic resolution strategies, such as hydrogenative kinetic resolution using rhodium complexes, have been developed for vinyl sulfoxides. google.com While direct resolution with a chiral amine like this compound is not a standard method, the amine could potentially be used to resolve acidic sulfoxide-containing compounds through diastereomeric salt formation.

Utilization as a Chiral Building Block in Complex Molecular Architectures

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule during its synthesis, thereby introducing a specific stereocenter. The use of such synthons is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a drug molecule is critical to its efficacy and safety. enamine.net

This compound can serve as a valuable chiral building block. Its primary amine functionality allows for a wide range of chemical transformations, including imine formation, amidation, and N-alkylation. By starting with the enantiomerically pure amine, a new stereocenter is directly incorporated into the synthetic target. For example, the reduction of imines formed from (S)-1-phenylethylamine and a ketone is a well-established method for the diastereoselective synthesis of other chiral amines. A similar strategy using this compound would be expected to afford enantiomerically enriched amine products.

Chiral heterocyclic compounds are prevalent in pharmaceuticals and natural products. This compound can be employed in the synthesis of these complex structures. For instance, it can be used in multicomponent reactions, such as the Ugi reaction, to generate diverse and complex scaffolds with a defined stereochemistry. The amine can also be a key starting material for the synthesis of chiral ligands used in asymmetric catalysis.

An example of a related application is the synthesis of chiral tetrahydro-3-benzazepines, where (R)-1-phenylethylamine was used as a chiral auxiliary to form diastereomeric lactams. nih.gov This highlights the potential for this compound to be used in similar diastereoselective cyclization reactions to produce chiral heterocyclic systems.

Employment as a Chiral Auxiliary in Asymmetric Catalysis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed. This strategy is widely used to achieve high levels of asymmetric induction.

The development of new chiral auxiliaries is an active area of research, and the effectiveness of this compound in this capacity would need to be experimentally verified.

Inducing Asymmetry in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon bonds with control over the stereochemistry at the newly formed chiral centers is a fundamental challenge in organic synthesis. Chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction, are a common strategy to achieve this.

A thorough review of scientific databases and chemical literature did not yield specific examples or detailed research findings where this compound was employed as a chiral auxiliary to induce asymmetry in carbon-carbon bond forming reactions, such as alkylations, aldol (B89426) reactions, or Michael additions. Consequently, no data tables detailing substrates, reaction conditions, and diastereomeric or enantiomeric excesses for such reactions involving this specific compound can be provided.

Influence on Enantioselectivity in Reduction and Oxidation Reactions

The enantioselective reduction of prochiral ketones and imines to form chiral alcohols and amines, respectively, and the enantioselective oxidation of various functional groups are vital transformations in organic synthesis. The stereochemical outcome of these reactions can often be influenced by the presence of a chiral ligand or a chiral reagent.

Similar to the case of carbon-carbon bond formation, a comprehensive search of the available scientific literature did not reveal any specific studies or data on the use of this compound as a chiral directing group or resolving agent to influence the enantioselectivity of reduction or oxidation reactions. Therefore, it is not possible to present research findings or data tables on its effectiveness in these applications.

Chemical Transformations and Derivatization Studies of 1s 1 4 Propylphenyl Ethanamine

Amidation and Peptide Coupling Reactions Involving the Amine Functionality

The formation of an amide bond is a fundamental transformation in organic chemistry, and the primary amine of (1S)-1-(4-propylphenyl)ethanamine readily undergoes amidation with carboxylic acids and their derivatives. These reactions are typically facilitated by standard peptide coupling reagents, which activate the carboxylic acid partner for nucleophilic attack by the amine.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and improve efficiency. The general scheme for such a reaction involves the formation of an active ester intermediate from the carboxylic acid, which is then displaced by this compound to yield the corresponding N-((1S)-1-(4-propylphenyl)ethyl)amide.

While specific studies detailing the amidation of this compound are not extensively documented in publicly available literature, the principles of these reactions are well-established. For instance, the synthesis of N-substituted benzamides from various amines is a widely practiced transformation. wikipedia.orgsigmaaldrich.com The reaction conditions are generally mild, proceeding at room temperature in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Representative Amidation Reactions of Primary Amines

Amine Reactant Carboxylic Acid/Derivative Coupling Reagent/Conditions Product Reference
Various primary amines Benzoic acid derivatives EDCI, HOBt N-Substituted benzamides mdpi.com
Thiazol-2-ethylamines Benzoic acid derivatives Not specified in abstract N-(Thiazol-2-ylethyl)benzamides nih.gov

This table presents generalized amidation reactions for primary amines to illustrate the common methodologies applicable to this compound.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives for Chiral Recognition

The reaction of this compound with isocyanates and isothiocyanates provides a straightforward route to chiral urea and thiourea derivatives, respectively. These derivatives are of particular interest due to their ability to act as chiral selectors or solvating agents in the resolution of racemates and for enantiomeric recognition studies, primarily through NMR spectroscopy. The (thio)urea moiety can form distinct hydrogen-bonding interactions with analytes, leading to the formation of diastereomeric complexes with different spectroscopic properties.

The synthesis is typically a direct addition reaction where the amine attacks the electrophilic carbon of the isocyanate or isothiocyanate. The reaction is usually high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent.

Although specific examples with this compound are not readily found, the synthesis of chiral ureas and thioureas from other chiral amines like 1-phenylethylamine (B125046) is a well-established methodology. nih.gov These derivatives are crucial in the development of organocatalysts and chiral stationary phases for chromatography.

Table 2: General Synthesis of Urea and Thiourea Derivatives from Primary Amines

Amine Reactant Reagent Product Type Potential Application Reference
Primary chiral amine Aryl isocyanate Chiral Urea Chiral Recognition, Organocatalysis asianpubs.org
Primary chiral amine Aryl isothiocyanate Chiral Thiourea Chiral Recognition, Organocatalysis nih.gov

This table outlines the general synthesis and applications of urea and thiourea derivatives, which is directly applicable to this compound.

N-Alkylation and N-Acylation Reactions for Functionalization

Further functionalization of this compound can be achieved through N-alkylation and N-acylation reactions. N-alkylation introduces an alkyl group onto the nitrogen atom, typically via reaction with an alkyl halide. This reaction can sometimes be challenging to control, as over-alkylation to form the tertiary amine can occur. More controlled methods, such as reductive amination, are often preferred. Reductive amination involves the initial formation of a Schiff base with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB).

N-acylation, the introduction of an acyl group, is readily accomplished by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is generally very efficient and leads to the formation of stable amides.

While specific literature on the N-alkylation and N-acylation of this compound is scarce, extensive research has been conducted on analogous phenethylamine (B48288) structures. For example, the N-benzylation of phenethylamines has been shown to be a key modification in the development of certain receptor agonists. nih.govnih.gov

Table 3: Representative N-Alkylation and N-Acylation Methods for Primary Amines

Reaction Type Reagents Product General Conditions Reference
N-Alkylation (Reductive Amination) Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) Secondary Amine Mild, often one-pot nih.gov
N-Alkylation Alkyl Halide, Base Secondary/Tertiary Amine Can require control to prevent over-alkylation nih.gov

This table provides an overview of common N-alkylation and N-acylation methods applicable to this compound.

Synthesis and Reactivity of Schiff Bases Derived from this compound

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This compound can be readily converted into a variety of chiral Schiff bases by reacting it with different carbonyl compounds. The reaction typically proceeds under reflux in a suitable solvent, often with azeotropic removal of water to drive the equilibrium towards the product. Acid or base catalysis can also be employed. scispace.com

These chiral Schiff bases are valuable intermediates in organic synthesis. The imine C=N bond can be reduced to form secondary amines (as in reductive amination), or it can be attacked by various nucleophiles to generate new stereocenters. Furthermore, Schiff bases derived from salicylaldehydes and other substituted aromatic aldehydes can act as chiral ligands for the formation of metal complexes, which have applications in catalysis and materials science. sigmaaldrich.comscispace.com

While specific studies on Schiff bases derived solely from this compound are not widely reported, the synthesis and utility of Schiff bases from a vast array of primary amines are a cornerstone of modern synthetic chemistry. sigmaaldrich.comscispace.com

Table 4: General Synthesis of Schiff Bases from Primary Amines

Amine Reactant Carbonyl Reactant Reaction Conditions Product Type Reference
Primary Aromatic/Aliphatic Amine Aromatic/Aliphatic Aldehyde or Ketone Reflux in ethanol (B145695), often with acid/base catalyst Schiff Base (Imine) scispace.com
ρ-Phenylenediamine Aromatic Aldehydes/Ketones Reflux in ethanol with acetic acid Diamine-based Schiff Bases sigmaaldrich.com

This table illustrates common methods for Schiff base formation that are applicable to this compound.

Advanced Analytical Methodologies for Stereochemical Characterization in Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation in time and enabling quantification. nih.gov For primary amines like 1-(4-propylphenyl)ethanamine (B1275569), polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective. nih.govmdpi.com

The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, resulting in different retention times for the (S) and (R) enantiomers. Mobile phase composition is a critical parameter for optimizing separation; it typically consists of a nonpolar solvent like hexane (B92381) and a more polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). nih.gov For basic analytes, the addition of acidic or basic modifiers to the mobile phase can significantly improve peak shape and resolution. researchgate.net

The determination of enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. Modern HPLC systems coupled with sensitive detectors, such as UV-Vis or mass spectrometry (MS), allow for high accuracy and precision. heraldopenaccess.usrsc.org

Table 1: Representative Chiral HPLC Method for 1-(4-propylphenyl)ethanamine Enantiomers

ParameterCondition
Column Cellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phase Hexane / Isopropanol (90:10, v/v) with 0.1% acidic additive
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25 °C
Expected Outcome Baseline separation of (S) and (R) enantiomers

This table presents typical starting conditions for method development based on established protocols for similar phenethylamine (B48288) compounds.

Gas Chromatography (GC) with Chiral Stationary Phases

Gas Chromatography (GC) on a chiral stationary phase is another powerful technique for the enantioseparation of volatile chiral compounds. researchgate.netchromatographyonline.com For amines such as 1-(4-propylphenyl)ethanamine, direct analysis can be challenging due to their polarity. Therefore, a common strategy is to perform a pre-column derivatization step. mdpi.comnih.gov The amine is reacted with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties, including volatility and interaction with the stationary phase, allowing them to be separated on a standard achiral GC column. mdpi.com

Alternatively, direct enantioseparation can be achieved using a GC column with a chiral stationary phase, most commonly based on cyclodextrin (B1172386) derivatives. researchgate.netchromatographyonline.com However, to improve volatility and chromatographic performance, the amine is often derivatized with an achiral reagent, such as a trifluoroacetyl group, prior to injection. The resulting N-acylated enantiomers are less polar and more volatile, leading to better separation on the chiral column.

Table 2: Typical Chiral GC Conditions for Derivatized 1-(4-propylphenyl)ethanamine

ParameterCondition
Derivatization Reaction with N-trifluoroacetylprolyl chloride
Column Cyclodextrin-based CSP (e.g., Beta-Dex™)
Carrier Gas Helium or Hydrogen
Injector Temp. 250 °C
Oven Program Initial 100 °C, ramp at 5 °C/min to 200 °C
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)

This table illustrates a common GC approach for analyzing chiral amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

NMR spectroscopy is an indispensable tool for structural elucidation and can be adapted for stereochemical analysis through several methods.

The enantiomeric purity of 1-(4-propylphenyl)ethanamine can be assessed using NMR in conjunction with a chiral solvating agent (CSA). nih.gov A CSA is an enantiomerically pure compound that forms rapid and reversible diastereomeric complexes with the analyte enantiomers in solution. nih.govunipi.it These transient diastereomeric complexes exist in different magnetic environments, which can lead to the resolution of previously overlapping signals in the NMR spectrum (e.g., splitting of a singlet into two singlets, or a doublet into two doublets). nih.gov The ratio of the integrated areas of these newly resolved signals corresponds directly to the enantiomeric ratio of the analyte. Quinine or derivatives of 1,1'-bi-2-naphthol (B31242) are examples of CSAs used for chiral amines. nih.gov

An alternative NMR method involves the covalent reaction of the enantiomeric amine mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a stable mixture of diastereomers. wikipedia.org These diastereomers possess distinct chemical and physical properties, resulting in different chemical shifts in the NMR spectrum. nih.govnih.gov A widely used CDA for amines and alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. unibs.it Reaction of racemic 1-(4-propylphenyl)ethanamine with (R)-Mosher's acid chloride would yield two diastereomeric amides, (R,S) and (R,R). The protons and other nuclei in these diastereomers are no longer chemically equivalent and will exhibit separate, quantifiable signals in the ¹H, ¹³C, or ¹⁹F NMR spectra, allowing for the determination of the enantiomeric excess of the original amine. researchgate.net

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that provide definitive information about the absolute configuration of a chiral molecule. americanlaboratory.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, while ECD operates in the UV-visible region. unibs.it

The modern application of these techniques involves a comparison between the experimental VCD or ECD spectrum of the analyte and a theoretical spectrum generated through computational methods, typically density functional theory (DFT). nih.govnih.gov The process involves:

Performing a conformational search to identify the low-energy conformers of the molecule, for example, (1S)-1-(4-propylphenyl)ethanamine.

Calculating the theoretical VCD and ECD spectra for a chosen enantiomer (e.g., the S-enantiomer) by performing a Boltzmann-weighted average of the spectra of all significant conformers.

Comparing the calculated spectrum with the experimentally measured spectrum.

If the experimental spectrum matches the calculated spectrum for the S-enantiomer, the absolute configuration is confirmed as (S). cam.ac.uk If the experimental spectrum is a mirror image of the calculated spectrum, the analyte has the opposite (R) configuration. This non-empirical method is exceptionally powerful for assigning the absolute configuration without the need for crystallization. unibs.itnih.gov

X-ray Crystallography of Derivatives and Salts for Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov While obtaining a suitable crystal of the free amine might be difficult, the absolute configuration of 1-(4-propylphenyl)ethanamine can be unequivocally determined by forming a salt with an enantiomerically pure chiral acid of known absolute configuration. nih.gov

For example, reacting this compound with a known chiral acid like (2R,3R)-O,O'-dibenzoyl-L-tartaric acid can yield a diastereomeric salt that is more amenable to crystallization. When the crystal structure of this salt is solved, the known configuration of the tartrate component acts as an internal reference. This allows for the unambiguous assignment of the absolute configuration of the amine cation within the crystal lattice. nih.gov The Flack parameter, a value calculated during the crystallographic refinement, provides a measure of confidence in the assignment of the absolute structure. nih.gov

Table 3: Representative Data Reported in X-ray Crystallographic Analysis

ParameterDescriptionExample Value
Formula Chemical formula of the saltC₂₆H₂₉NO₈
Crystal System The crystal system (e.g., Monoclinic, Orthorhombic)Monoclinic
Space Group The symmetry group of the crystalP2₁
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)a=10.1, b=8.5, c=14.2, β=98.5°
Flack Parameter Value close to 0 confirms correct absolute structure0.02 (4)

This table summarizes the key data points obtained from a single-crystal X-ray diffraction experiment for a representative diastereomeric salt.

Future Directions and Emerging Research Avenues for 1s 1 4 Propylphenyl Ethanamine

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

Achieving high levels of stereoselectivity is paramount in the synthesis of chiral compounds. For (1S)-1-(4-propylphenyl)ethanamine, this means maximizing the formation of the (S)-enantiomer over the (R)-enantiomer. Research is actively exploring novel catalytic systems, both biological and chemical, to push the boundaries of stereoselectivity.

Biocatalytic Systems: Directed evolution and protein engineering are powerful tools for tailoring the properties of enzymes like transaminases. researchgate.netnih.gov By making specific mutations in the enzyme's active site, researchers can enhance its affinity and selectivity for a particular substrate, such as 4-propylacetophenone. nih.gov This can lead to biocatalysts that produce this compound with exceptionally high enantiomeric excess (>99% ee). The development of an improved process for sitagliptin (B1680988) manufacture using an engineered transaminase highlights the success of this approach. diva-portal.org

Chemo-catalytic Systems: Transition metal-catalyzed asymmetric hydrogenation is another powerful method for producing chiral amines. nih.govacs.org This involves the use of a chiral catalyst, typically a complex of a transition metal (e.g., iridium, rhodium, ruthenium) with a chiral ligand. whiterose.ac.uk Future research in this area will focus on the design and synthesis of new, more efficient, and selective chiral ligands. nih.govacs.org The development of modular chiral ligands allows for fine-tuning of the catalyst's properties to achieve high activity and enantioselectivity for specific substrates. nih.govacs.org

Catalyst TypeMechanismPotential for this compound
Engineered Transaminases Asymmetric synthesis from a prochiral ketone via biocatalytic transamination. mdpi.comHigh enantioselectivity (>99% ee), sustainable process. nih.gov
Transition Metal Complexes (e.g., Ir, Ru, Pd) Asymmetric hydrogenation of an imine or reductive amination of a ketone. nih.govwhiterose.ac.ukHigh turnover numbers and efficiency, but may require expensive metals and ligands. whiterose.ac.uk
Organocatalysts Iminium catalysis for Michael addition reactions. nih.govMetal-free alternative, though efficiency for this specific transformation needs investigation. nih.gov

Integration into Flow Chemistry and Continuous Manufacturing Processes

The shift from batch to continuous manufacturing is a significant trend in the chemical and pharmaceutical industries, driven by the need for more efficient, safer, and scalable processes. whiterose.ac.ukresearchgate.net Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch production. researchgate.netnih.gov

For the synthesis of this compound, integrating biocatalytic or chemo-catalytic systems into continuous flow reactors is a key area of future research. rsc.org This can be achieved by immobilizing the catalyst—whether it's an enzyme or a metal complex—onto a solid support and packing it into a column (a packed-bed reactor). whiterose.ac.uk The substrate solution is then passed through the column, where it is converted to the product.

The benefits of this approach include:

Enhanced Productivity: Continuous processes can operate for extended periods, leading to higher output compared to batch reactors. whiterose.ac.uk

Improved Safety: The small reactor volumes in flow systems allow for better control over reaction parameters like temperature and pressure, reducing the risk of hazardous situations. whiterose.ac.uk

Catalyst Reusability: Immobilized catalysts can be easily separated from the product stream and reused multiple times, which is particularly important for expensive catalysts. researchgate.net

Process Intensification: Flow chemistry allows for the telescoping of multiple reaction steps into a single, continuous process, eliminating the need for intermediate purification steps. tue.nl A continuous-flow synthesis of chiral amines has been demonstrated to achieve a high space-time yield, showing a significant enhancement compared to batch systems. acs.org

FeatureBatch ProcessContinuous Flow Process
Operation Discrete batchesUninterrupted operation rsc.org
Heat & Mass Transfer Often limitedHighly efficient researchgate.net
Scalability Difficult, requires re-optimizationEasier, by extending operation time nih.gov
Safety Higher risk with large volumesInherently safer with small volumes whiterose.ac.uk
Catalyst Recovery Often requires separate stepSimplified with immobilized catalysts researchgate.netwhiterose.ac.uk

Expansion of Applications in Materials Science and Chiral Recognition Technologies

While chiral amines like this compound are valuable intermediates in pharmaceutical synthesis, their utility extends to the fields of materials science and chiral recognition. Future research will likely uncover novel applications in these areas.

Materials Science: Chiral molecules can be incorporated into polymers and metal-organic frameworks (MOFs) to create materials with unique properties. mdpi.com For example, this compound could be used as a chiral monomer in the synthesis of chiral polymers. These polymers could have applications in:

Chiral separations: As the stationary phase in chromatography columns for separating racemic mixtures.

Asymmetric catalysis: As a support for catalytic species, creating a chiral environment that influences the stereochemical outcome of a reaction.

Optical materials: For applications in displays and sensors.

Chiral Recognition Technologies: Chiral recognition is the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. This is the fundamental principle behind many analytical techniques for determining enantiomeric purity. This compound can be used as a chiral selector in these technologies. mdpi.com This could involve its incorporation into:

Chromatographic stationary phases (CSPs): For the separation of enantiomers by high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Chiral sensors: Where its interaction with a specific enantiomer generates a detectable signal (e.g., a change in color or fluorescence).

NMR spectroscopy: As a chiral solvating agent to differentiate between enantiomers in solution.

The development of new trends in the synthesis and usage of chiral amines and their composites with porous materials is an active area of research. mdpi.com

Q & A

Q. What are the recommended synthetic routes for (1S)-1-(4-propylphenyl)ethanamine with high enantiomeric purity?

Methodological Answer: Enantioselective synthesis can be achieved via enzymatic transaminases engineered for chiral amine production. For example, rational enzyme design using (S)-selective transaminases, as demonstrated for structurally similar compounds like (1S)-1-(1,1′-biphenyl-2-yl)ethanamine, enables high enantiomeric excess (≥99% ee) . Key steps include:

  • Substrate engineering : Optimizing the propylphenyl group for enzyme binding.
  • Kinetic resolution : Using immobilized enzymes to separate enantiomers via differential reaction rates.
  • Chiral chromatography : Confirm purity using HPLC with chiral stationary phases (e.g., Chiralpak® columns) .

Q. Which computational methods are reliable for predicting the electronic structure of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) provides accurate predictions of molecular geometry, dipole moments, and frontier orbitals. For thermochemical properties:

  • Exchange-correlation functionals : Include exact exchange terms (e.g., Becke’s 1993 functional) to reduce errors in atomization energies (<3 kcal/mol) .
  • Basis sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis.
  • Solvent effects : Apply the Polarizable Continuum Model (PCM) for aqueous or organic solvent simulations .

Q. What spectroscopic techniques are critical for stereochemical characterization?

Methodological Answer:

  • X-ray crystallography : Resolve absolute configuration using SHELXL refinement (e.g., C–C bond lengths: ~1.515 Å, torsion angles: −173.49° to 175.68°) .
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C chemical shifts (e.g., aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) .
  • Vibrational circular dichroism (VCD) : Confirm enantiomeric excess by comparing experimental and computed spectra .

Advanced Research Questions

Q. How can contradictory crystallographic data for derivatives be resolved?

Methodological Answer:

  • Multi-model refinement : Test alternative structural models in SHELXL to address disorder or twinning .
  • High-resolution data : Collect synchrotron X-ray data (λ = 0.7–1.0 Å) to improve electron density maps.
  • Dynamic NMR studies : Probe conformational flexibility in solution to validate solid-state structures .

Q. What strategies optimize enantioselective synthesis via kinetic resolution?

Methodological Answer:

  • Enzyme engineering : Use directed evolution to enhance transaminase activity toward the 4-propylphenyl substrate .
  • Reaction monitoring : Employ in-situ FTIR or Raman spectroscopy to track enantiomer ratios in real time.
  • Ternary phase diagrams : Predict optimal solvent systems (e.g., n-hexane/isopropanol/water) for crystallization .

Q. How to design SAR studies for biological activity evaluation?

Methodological Answer:

  • Analog synthesis : Modify the propyl chain (e.g., cyclopropyl or fluorinated variants) and assess activity changes.
  • DFT-based QSAR : Correlate electronic parameters (e.g., HOMO/LUMO energies) with experimental IC50_{50} values .
  • Molecular docking : Screen derivatives against target proteins (e.g., monoamine transporters) using AutoDock Vina .

Q. What methodologies assess environmental degradation pathways?

Methodological Answer:

  • Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
  • Biodegradation assays : Use OECD 301B guidelines with activated sludge to measure mineralization rates.
  • Ecotoxicology : Test acute toxicity on Daphnia magna (LC50_{50}) and algae (EC50_{50}) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.